Mipomersen

Description

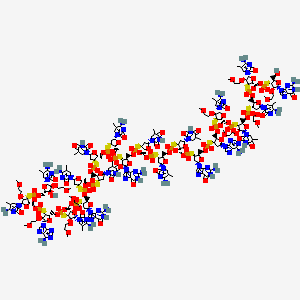

Structure

2D Structure

Properties

Key on ui mechanism of action |

Mipomersen binds to the mRNA that codes for apoB-100. This binding leads to double-stranded RNA, which is degraded by RNase H and prevents translation of the mRNA to form the apo B-100 protein. |

|---|---|

CAS No. |

1000120-98-8 |

Molecular Formula |

C230H305N67O122P19S19-19 |

Molecular Weight |

7158 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4R,5S)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]sulfanylphosphinate |

InChI |

InChI=1S/C230H324N67O122P19S19/c1-97-55-278(217(309)256-177(97)231)141-45-131(112(400-141)70-381-422(327,328)442-136-50-146(283-66-108(12)196(302)275-228(283)320)406-118(136)76-387-427(337,338)448-140-54-150(294-93-253-154-191(294)266-214(243)270-200(154)306)409-120(140)78-389-428(339,340)446-138-52-148(292-91-250-151-186(240)246-89-248-188(151)292)407-121(138)79-390-430(343,344)450-169-124(413-204(160(169)373-37-27-363-17)286-59-101(5)181(235)260-221(286)313)83-394-435(353,354)455-174-128(417-209(165(174)378-42-32-368-22)291-68-110(14)198(304)277-230(291)322)87-396-434(351,352)453-172-126(415-207(163(172)376-40-30-366-20)289-62-104(8)184(238)263-224(289)316)85-395-433(349,350)452-171-123(412-206(162(171)375-39-29-365-19)288-61-103(7)183(237)262-223(288)315)82-393-432(347,348)449-168-111(69-298)410-211(159(168)372-36-26-362-16)296-95-254-155-192(296)267-215(244)271-201(155)307)439-420(323,324)384-74-117-137(51-147(405-117)284-67-109(13)197(303)276-229(284)321)444-425(333,334)388-77-119-139(53-149(408-119)293-92-252-153-190(293)265-213(242)269-199(153)305)447-426(335,336)386-71-113-132(46-142(401-113)279-56-98(2)178(232)257-218(279)310)440-421(325,326)383-73-115-135(49-145(403-115)282-65-107(11)195(301)274-227(282)319)443-424(331,332)385-75-116-134(48-144(404-116)281-64-106(10)194(300)273-226(281)318)441-423(329,330)382-72-114-133(47-143(402-114)280-57-99(3)179(233)258-219(280)311)445-429(341,342)392-81-129-176(167(380-44-34-370-24)212(419-129)297-96-255-156-193(297)268-216(245)272-202(156)308)457-438(359,360)398-86-127-173(164(377-41-31-367-21)208(416-127)290-63-105(9)185(239)264-225(290)317)454-436(355,356)399-88-130-175(166(379-43-33-369-23)210(418-130)295-94-251-152-187(241)247-90-249-189(152)295)456-437(357,358)397-84-125-170(161(374-38-28-364-18)205(414-125)287-60-102(6)182(236)261-222(287)314)451-431(345,346)391-80-122-157(299)158(371-35-25-361-15)203(411-122)285-58-100(4)180(234)259-220(285)312/h55-68,89-96,111-150,157-176,203-212,298-299H,25-54,69-88H2,1-24H3,(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H2,231,256,309)(H2,232,257,310)(H2,233,258,311)(H2,234,259,312)(H2,235,260,313)(H2,236,261,314)(H2,237,262,315)(H2,238,263,316)(H2,239,264,317)(H2,240,246,248)(H2,241,247,249)(H,273,300,318)(H,274,301,319)(H,275,302,320)(H,276,303,321)(H,277,304,322)(H3,242,265,269,305)(H3,243,266,270,306)(H3,244,267,271,307)(H3,245,268,272,308)/p-19/t111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123-,124-,125+,126-,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,157+,158+,159-,160-,161+,162-,163-,164+,165-,166+,167-,168-,169-,170+,171-,172-,173+,174-,175+,176-,203+,204-,205+,206-,207-,208+,209-,210+,211-,212-/m1/s1 |

InChI Key |

TZRFSLHOCZEXCC-HIVFKXHNSA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])S[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])S[C@H]4C[C@@H](O[C@@H]4COP(=O)([O-])S[C@H]5C[C@@H](O[C@@H]5COP(=O)([O-])S[C@H]6C[C@@H](O[C@@H]6COP(=O)([O-])S[C@H]7C[C@@H](O[C@@H]7COP(=O)([O-])S[C@H]8C[C@@H](O[C@@H]8COP(=O)([O-])S[C@H]9C[C@@H](O[C@@H]9COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])SC3CC(OC3COP(=O)([O-])SC4CC(OC4COP(=O)([O-])SC5CC(OC5COP(=O)([O-])SC6CC(OC6COP(=O)([O-])SC7CC(OC7COP(=O)([O-])SC8CC(OC8COP(=O)([O-])SC9CC(OC9COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |

Origin of Product |

United States |

Molecular Design and Chemical Modifications of Mipomersen

Oligonucleotide Backbone Engineering: Phosphorothioate (B77711) Linkages

A fundamental modification in Mipomersen's backbone is the replacement of the natural phosphodiester linkages with phosphorothioate (PS) linkages. ahajournals.orgresearchgate.netnih.gov In a PS linkage, one of the non-bridging oxygen atoms in the phosphate (B84403) group is substituted with a sulfur atom. researchgate.netbiomolther.org All internucleotide linkages in this compound are phosphorothioates. sigmaaldrich.comdrugs.com

Impact on Nuclease Resistance

The primary benefit of the PS modification is a significant enhancement in resistance to nuclease degradation. nih.govbiomolther.orgnih.gov This modification protects the oligonucleotide backbone from being rapidly broken down by enzymes in the body, thereby increasing its stability and half-life in plasma and tissues. researchgate.netnih.govbiomolther.org While PS linkages greatly enhance nuclease resistance, fully PS-modified oligonucleotides can sometimes exhibit reduced potency compared to those with mixed backbones, potentially due to structural constraints. researchgate.net

Influence on Protein Binding and Tissue Distribution

The PS modification also influences protein binding and tissue distribution. The negative charge of the PS linkage is more widely distributed compared to a phosphodiester bond, increasing lipophilicity. biomolther.org This increased lipophilicity contributes to stronger binding with plasma proteins, such as albumin, which is the most abundant protein in plasma and plays a major role in the plasma protein binding of PS-ASOs. nih.govbiomolther.org this compound exhibits high plasma protein binding, reported to be greater than 85% in humans and mice, and around 95% in humans. drugbank.comprisysbiotech.comtandfonline.comtandfonline.com This protein binding prevents rapid renal clearance and facilitates distribution to peripheral tissues, including the liver, kidney, adipose tissue, and bone marrow, where the drug accumulates at higher concentrations. researchgate.netnih.govbiomolther.orgprisysbiotech.com The binding affinity for proteins can depend on the number of PS linkages; studies suggest that at least 10-12 PS moieties are required for effective binding. biomolther.org Metabolites with fewer than 10 PS groups are more readily cleared from tissues and excreted in the urine. biomolther.org

Sugar Moiety Modifications: 2'-O-Methoxyethyl (2'-MOE)

In addition to backbone modifications, this compound incorporates modifications at the 2' position of the ribose sugar in certain nucleotides. researchgate.netnih.govfda.gov The 2'-O-methoxyethyl (2'-MOE) modification is a key feature of second-generation ASOs like this compound. nih.govbiosearchtech.comguidetopharmacology.org

Enhancement of Binding Affinity and Potency

The 2'-MOE modification significantly enhances the binding affinity of the ASO to its target RNA. nih.govbiosearchtech.com This increased affinity contributes to improved potency. nih.govresearchgate.net The bulky alkoxy group at the 2' position favors an RNA-like C3'-endo conformation of the furanose ring, which has a higher binding affinity for target RNA compared to the DNA-like C2'-endo conformation. biomolther.org The addition of 2'-MOE nucleotides can result in a notable increase in binding affinity, contributing to enhanced potency. nih.govresearchgate.net

Contribution to Drug Stability and Reduced Pro-inflammatory Effects

The 2'-MOE modification also contributes significantly to drug stability, particularly by providing resistance to exonuclease activity. nih.govbiomolther.orgfda.govbiosearchtech.com This modification, along with the PS backbone, extends the tissue elimination half-life. nih.govbiomolther.org Furthermore, the 2'-O modifications, including 2'-MOE, have been shown to reduce sequence-independent toxicity, including pro-inflammatory effects that can be associated with the PS backbone. nih.govbiomolther.orgresearchgate.netnih.govidtdna.com Compared to PS-only oligonucleotides, MOE gapmers are substantially less immunostimulatory. biomolther.org

Strategic Configuration: The 5-10-5 Gapmer Design

This compound utilizes a "gapmer" design, specifically a 5-10-5 configuration. nih.govsigmaaldrich.comfda.gov This design consists of a central "gap" region of 10 deoxyribonucleotides flanked by "wings" of 5 modified nucleotides at both the 5' and 3' ends. sigmaaldrich.comfda.gov In this compound, the 5 nucleotides at each end are modified with the 2'-O-methoxyethyl (2'-MOE) group, while the central 10 nucleotides are 2'-deoxyribonucleotides (standard DNA). sigmaaldrich.comfda.govmdpi.com All internucleotide linkages throughout the entire 20-nucleotide sequence are phosphorothioates. sigmaaldrich.comdrugs.com

Role of the Central Deoxyribonucleotide Gap for RNase H1 Activity

The central segment of this compound consists of 10 deoxyribonucleotides nih.govsigmaaldrich.comresearchgate.netcureffi.org. This "gap" region is crucial for the mechanism of action involving RNase H1 ahajournals.orgnih.govsigmaaldrich.comresearchgate.net. When this compound hybridizes to its complementary target mRNA sequence, the central deoxyribonucleotide gap forms a DNA:RNA heteroduplex structure ahajournals.orgnih.govresearchgate.net. This specific structural motif is recognized by the ubiquitous intracellular enzyme, RNase H1 ahajournals.orgnih.govsigmaaldrich.comresearchgate.net. RNase H1 is an endonuclease that specifically cleaves the RNA strand within a DNA:RNA heteroduplex ahajournals.orgnih.govsigmaaldrich.comresearchgate.net. The presence of deoxyribonucleotides in the central gap is essential because RNase H1 requires a DNA strand in the heteroduplex to facilitate the hydrolysis of the phosphodiester backbone of the target RNA ahajournals.orgnih.govsigmaaldrich.comresearchgate.net. Cleavage of the target mRNA by RNase H1 leads to its degradation, thereby preventing the translation of the protein encoded by that mRNA ahajournals.orgnih.govresearchgate.netdrugbank.com. In the case of this compound, this targeted mRNA is the one encoding for apolipoprotein B-100 (ApoB-100) ahajournals.orgnih.govresearchgate.netdrugbank.com.

Functional Significance of Modified Terminal "Wings"

The central deoxyribonucleotide gap of this compound is flanked by five modified nucleotides at both the 5' and 3' ends nih.govsigmaaldrich.comresearchgate.netcureffi.org. These terminal segments are referred to as "wings" and contain 2'-O-(2-methoxyethyl) (2'-O-MOE) modified sugar residues ahajournals.orgnih.govwikipedia.orgsigmaaldrich.comresearchgate.netcureffi.org. The 2'-O-MOE modification is a key feature of second-generation ASOs ahajournals.orgnih.govwikipedia.orgsigmaaldrich.comresearchgate.net. These modifications serve several important functions. Firstly, they significantly enhance the binding affinity of the ASO to its target mRNA sequence, leading to increased potency ahajournals.orgnih.gov. Secondly, the 2'-O-MOE modifications confer increased resistance to degradation by nucleases, particularly exonucleases, which helps to prolong the half-life of this compound in the body and allows for less frequent administration ahajournals.orgnih.govwikipedia.orgsigmaaldrich.comcureffi.org. While the central DNA gap is necessary for RNase H1 activity, the modified wings provide stability and improved hybridization characteristics nih.govsigmaaldrich.comspringermedizin.decureffi.org.

Base Modifications: Cytosine Methylation for Immunomodulation

This compound also incorporates base modifications, specifically 5-methylcytosine (B146107) (5-mC) at certain cytosine positions wikipedia.orgrxlist.comgenome.jp. The sequence of this compound includes 5-methylcytosine at specific positions, indicated by 'mC' wikipedia.orgrxlist.comgenome.jp. While the primary role of phosphorothioate linkages and 2'-O-MOE modifications is related to stability and binding, base modifications like cytosine methylation can play a role in modulating the immune response to the oligonucleotide dntb.gov.uaresearchgate.net. Unmethylated CpG dinucleotides in synthetic oligonucleotides are known to stimulate the innate immune system through Toll-like receptor 9 (TLR9) researchgate.net. Methylation of cytosine, particularly within CpG motifs, can reduce or neutralize this immunostimulatory effect researchgate.net. This modification contributes to a more favorable immunomodulatory profile for the therapeutic oligonucleotide.

Principles of Antisense Oligonucleotide Sequence Design for Target Specificity

The design of an effective antisense oligonucleotide like this compound relies on several key principles to ensure specificity and efficacy in targeting a particular mRNA sequence numberanalytics.com. The primary principle is Watson-Crick base pairing, where the ASO sequence is designed to be complementary to a specific region of the target mRNA ahajournals.orgnumberanalytics.com. For this compound, the target is the mRNA encoding ApoB-100 ahajournals.orgnih.govresearchgate.netdrugbank.com.

Selecting the appropriate target sequence within the mRNA is critical numberanalytics.com. While theoretically an ASO could bind to any complementary region, the secondary and tertiary structures of mRNA can affect accessibility sigmaaldrich.com. Therefore, computational tools and experimental methods like RNase H mapping are often used to identify accessible regions of the mRNA that are favorable for ASO hybridization sigmaaldrich.comnumberanalytics.com.

The length of the ASO is also a significant design consideration numberanalytics.com. This compound is 20 nucleotides long wikipedia.orgsigmaaldrich.comresearchgate.netcureffi.org. ASOs are typically between 15 and 30 nucleotides in length, with 15-20 bases being common . Sequences that are too short may lack sufficient specificity, potentially leading to off-target binding, while overly long sequences can face challenges with cellular uptake numberanalytics.com. Specificity is paramount to minimize unintended binding to other RNA molecules, which could lead to off-target effects numberanalytics.comsinica.edu.tw. A single base mismatch can significantly reduce binding affinity sinica.edu.tw.

Furthermore, the base composition, particularly the GC content, is considered during design . While high GC content can increase binding affinity, it can also lead to self-pairing of the ASO, which would hinder its ability to bind to the target mRNA . Avoiding self-complementary sequences is therefore an important design principle . The gapmer design itself, with the modified wings and DNA gap, is a key aspect of the sequence design, balancing nuclease resistance, binding affinity, and the ability to recruit RNase H1 nih.govsigmaaldrich.comspringermedizin.decureffi.org.

Mechanism of Action: Elucidation of Molecular and Cellular Pathways

Target Identification and Specificity: Apolipoprotein B-100 Messenger RNA (ApoB-100 mRNA)

Mipomersen specifically targets the mRNA molecule that carries the genetic code for the production of ApoB-100 protein. ahajournals.orgdrugbank.com ApoB-100 is a critical structural component of several atherogenic lipoproteins, including very low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL). researchgate.netfda.gov By reducing the amount of ApoB-100 protein, this compound effectively limits the assembly and secretion of these lipoproteins. researchgate.netfda.gov

Sequence Complementarity and Watson-Crick Base Pairing

This compound is a single-stranded oligonucleotide, typically 20 nucleotides in length, with a sequence precisely designed to be complementary to a specific region within the human ApoB-100 mRNA. ahajournals.orgfda.govpatsnap.comoup.com This complementarity allows this compound to bind to the target mRNA through Watson-Crick base pairing, forming a stable RNA:DNA heteroduplex. ahajournals.orgfda.govahajournals.org The binding site for this compound has been identified within the coding region of the APOB mRNA, specifically binding to nucleotide positions 3249-3268 relative to a standard reference sequence (GenBank accession number NM_000384). guidetopharmacology.orgnih.gov The oligonucleotide is chemically modified with phosphorothioate (B77711) linkages and 2′-methoxyethyl (MOE) sugar residues at the ends, which enhance its stability and binding affinity to the target mRNA while providing resistance to nuclease degradation. ahajournals.orgfda.govoup.comresearchgate.net

Species-Specific Nuance in Target Sequence Recognition

The sequence of ApoB mRNA can vary between different species. Due to these species-specific differences in the nucleotide sequence of ApoB mRNA, this compound, which is designed to be 100% complementary to the human ApoB-100 mRNA sequence, exhibits reduced or absent pharmacological activity in certain animal models such as mouse, rat, dog, and rabbit. fda.gov Studies in various species, including mouse, hamster, rabbit, and monkey, have utilized species-specific antisense ApoB inhibitors to demonstrate the principle of reducing hepatic ApoB-100 mRNA and protein, as well as serum lipid levels. ahajournals.orgahajournals.org

Ribonuclease H1 (RNase H1)-Mediated RNA Degradation

The formation of the RNA:DNA heteroduplex between this compound and ApoB-100 mRNA triggers the subsequent degradation of the mRNA through the action of a ubiquitous intracellular enzyme called Ribonuclease H1 (RNase H1). ahajournals.orgnih.govresearchgate.net

Formation of RNA:DNA Heteroduplex Substrate

When this compound hybridizes to the complementary sequence on the ApoB-100 mRNA, it forms a double-stranded structure known as an RNA:DNA heteroduplex. ahajournals.orgdrugbank.comnih.gov This heteroduplex structure is specifically recognized by RNase H1. ahajournals.orgnih.govresearchgate.net this compound is designed as a "gapmer" oligonucleotide, featuring a central gap of 2'-deoxyribonucleotides flanked by modified nucleotides (2'-O-methoxyethyl). fda.govoup.comresearchgate.net The central DNA-like gap is essential for supporting the enzymatic activity of RNase H1. fda.govoup.comnatap.org

Enzymatic Cleavage of Target mRNA

Upon binding to the RNA:DNA heteroduplex formed by this compound and ApoB-100 mRNA, RNase H1 cleaves the RNA strand within the duplex. ahajournals.orgnih.govresearchgate.net This enzymatic cleavage specifically degrades the ApoB-100 mRNA molecule. ahajournals.orgdrugbank.comnih.gov The degradation of the target mRNA prevents its translation into ApoB-100 protein. drugbank.comdovepress.com After the cleavage, the this compound molecule is released and can potentially bind to other ApoB-100 mRNA molecules, allowing for catalytic degradation of the target. researchgate.net RNase H1 is present in both the nucleus and cytoplasm of eukaryotic cells and specifically functions to cleave RNA within RNA/DNA heteroduplexes. nih.gov

Downstream Molecular Consequences of ApoB-100 mRNA Reduction

The primary consequence of the RNase H1-mediated degradation of ApoB-100 mRNA is a significant reduction in the cellular levels of ApoB-100 mRNA. ahajournals.orgresearchgate.net This reduction in mRNA directly leads to a decrease in the synthesis of ApoB-100 protein by the liver. ahajournals.orgfda.gov Since ApoB-100 is essential for the assembly and secretion of VLDL and subsequently LDL particles, the reduced production of ApoB-100 protein results in decreased levels of circulating atherogenic lipoproteins, including VLDL, IDL, LDL, and lipoprotein(a) [Lp(a)]. researchgate.netdovepress.comnih.gov

Research findings have demonstrated dose-dependent reductions in hepatic ApoB-100 mRNA and protein levels in preclinical studies. ahajournals.orgdovepress.com Clinical studies have also shown significant reductions in serum ApoB and LDL-C levels following this compound administration. ahajournals.orgnih.govnih.gov For example, studies have reported mean reductions in LDL-C ranging from 25% to 47% and ApoB reductions of approximately 27% to 50% in treated subjects. ahajournals.orgresearchgate.netnih.govjacc.orgresearchgate.net These reductions in atherogenic lipoproteins are the basis for the therapeutic effect of this compound in reducing cardiovascular risk associated with elevated LDL-C. ahajournals.orgjacc.org

| Target Molecule | Mechanism of Interaction | Outcome |

| ApoB-100 mRNA | Sequence-specific binding | Formation of RNA:DNA heteroduplex |

| RNA:DNA Heteroduplex | Recognition by RNase H1 | Recruitment and activation of RNase H1 |

| ApoB-100 mRNA (within heteroduplex) | Enzymatic cleavage by RNase H1 | Degradation of ApoB-100 mRNA |

| ApoB-100 mRNA levels | Reduction | Decreased synthesis of ApoB-100 protein |

| ApoB-100 protein levels | Reduction | Decreased assembly/secretion of VLDL/LDL |

| Circulating Lipoproteins (VLDL, LDL, Lp(a)) | Reduction | Lower plasma levels of atherogenic lipoproteins |

Table 1: Summary of this compound's Mechanism of Action

| Study Population | LDL-C Reduction (%) (Mean/Range) | ApoB Reduction (%) (Mean/Range) | Lp(a) Reduction (%) (Mean/Range) | Source |

| Subjects with homozygous familial hypercholesterolemia | 25% (mean) | 27% (mean) | 32% (mean) | ahajournals.org |

| Various Phase 2 study populations | 25-47% | Statistically significant reductions | Concordant reductions | ahajournals.orgresearchgate.net |

| Healthy volunteers (Phase 1, 200 mg dose) | 35% (from baseline) | 50% (from baseline) | Not specified | dovepress.com |

| Patients with homozygous FH (Phase 3 trial) | 36% (from baseline) | 36% (from baseline) | 33% (from baseline) | nih.gov |

Table 2: Selected Clinical Findings on Lipid Reduction with this compound

Translational Repression of ApoB-100 Protein Synthesis

This compound is a synthetic single-strand antisense oligonucleotide analog that binds sequence-specifically to the mRNA that encodes apoB-100 ahajournals.org. This binding occurs through Watson-Crick base pair interactions, forming a heteroduplex between the this compound oligonucleotide and the target apoB mRNA ahajournals.orgjacc.org. The formation of this DNA-RNA duplex serves as a substrate for Ribonuclease H1 (RNase H1), a ubiquitous intracellular ribonuclease ahajournals.orgjacc.org. RNase H1 preferentially cleaves the RNA strand of the DNA-RNA heteroduplex ahajournals.orgjacc.org. This RNase H1-mediated degradation of apoB-100 mRNA directly reduces the cellular concentration of the mRNA template required for translation nih.gov. By reducing the availability of apoB-100 mRNA, this compound effectively lowers the ribosomal production of the full-length apoB-100 polypeptide nih.gov. This process leads to a decrease in the synthesis of apoB-100 protein in the liver, which is the primary site of apoB-100 generation fda.gov.

Modulation of Apolipoprotein B-Containing Lipoprotein Production and Secretion

The reduction in hepatic apoB-100 protein synthesis directly impacts the production and secretion of apolipoprotein B-containing lipoproteins dovepress.comahajournals.org. ApoB-100 is essential for the assembly and secretion of VLDL particles from the liver ahajournals.orgjacc.org. Since VLDL is the metabolic precursor to LDL, a decrease in VLDL production subsequently leads to reduced levels of LDL cholesterol (LDL-C) in the plasma ahajournals.orgnih.gov. Studies have shown that this compound treatment results in significant reductions in serum apoB levels and other apoB-containing atherogenic lipoproteins, including lipoprotein(a) ahajournals.orgjacc.orgahajournals.org.

Research findings have demonstrated the impact of this compound on various lipid parameters. For instance, a phase 3 study in patients with heterozygous familial hypercholesterolemia showed that this compound significantly reduced apolipoprotein B by 26.3%, total cholesterol by 19.4%, and lipoprotein(a) by 21.1% compared to placebo ahajournals.org. Another study in patients with severe hypercholesterolemia at high cardiovascular risk demonstrated a significant reduction in LDL cholesterol by 36.9% and apolipoprotein B by 38% with this compound treatment jacc.orgcore.ac.uk.

Here is a summary of observed reductions in lipid parameters from a phase 3 study:

| Lipid Parameter | This compound (% Change) | Placebo (% Change) | p-value |

| LDL-C | -28.0 | +5.2 | <0.001 |

| Apolipoprotein B | -26.3 | +7.0 | <0.001 |

| Total Cholesterol | -19.4 | Not specified | <0.001 |

| Lipoprotein(a) | -21.1 | Not specified | <0.001 |

Note: Data extracted from a phase 3 study in heterozygous familial hypercholesterolemia patients ahajournals.org.

Subcellular Localization of this compound-Target Interaction (Nucleus vs. Cytoplasm)

Antisense oligonucleotides like this compound can be active in both the cytoplasm and the nucleus of the cell oup.comcureffi.org. Following administration, this compound is transported to the liver, where it binds to the apoB-100 mRNA dovepress.com. The interaction between this compound and its target mRNA, leading to RNase H-mediated degradation, can occur in both the nucleus and the cytoplasm core.ac.ukresearchgate.net. While the translation of apoB mRNA into protein takes place in the cytoplasm, the binding of this compound to the mRNA and the subsequent RNase H activity can occur in either cellular compartment core.ac.uk. Studies using immunocytofluorescence have shown that ASOs can localize to both the cytoplasm and the nucleus, and RNase H1 is active in both compartments cureffi.org.

Preclinical Pharmacological Investigations and Model Systems

In Vitro Studies on Target Engagement and Gene Silencing Efficacy

In vitro studies were conducted to evaluate how mipomersen interacts with its target, apoB-100 mRNA, and the effectiveness of this interaction in silencing gene expression. This compound is a 20-mer antisense oligonucleotide designed to bind specifically to a segment of the coding region of human apoB-100 mRNA through Watson-Crick base-pairing. fda.gov This binding triggers the degradation of the target mRNA by the enzyme RNase H1, thereby preventing the translation of apoB-100 protein. fda.govahajournals.orgnih.gov

Dose- and Time-Dependent Effects on ApoB-100 mRNA Expression

Preclinical studies, including in vitro experiments, have consistently demonstrated that this compound reduces hepatic apoB-100 mRNA and protein levels in a dose- and time-dependent manner. ahajournals.orgnih.govspringermedizin.denih.govnih.gove-dmj.orgharvard.edu Studies in human liver cells have shown that small interfering RNA (siRNA)-mediated knockdown of APOB expression can preserve apoB secretion across a range of synthesis levels. The relationship between human apoB hepatic mRNA expression and this compound concentrations has been reported in human apoB transgenic mouse models, with estimated EC50 values in liver and plasma indicating concentration-dependent effects. springermedizin.denih.gov

Animal Model Studies for Lipid Metabolism Modulation

Animal models are crucial for evaluating the in vivo effects of this compound on lipid metabolism and the development of atherosclerosis. Due to species-specific differences in the nucleotide sequence of apoB mRNA, species-specific antisense apoB inhibitors were often developed for testing in different animal models. fda.govahajournals.orgnih.gov

Efficacy in LDL Receptor-Deficient Hyperlipidemic Models (e.g., Mice, Rabbits)

Preclinical studies in LDL receptor-deficient (LDLr-KO) mice have indicated a substantial reduction in plasma cholesterol levels with this compound treatment. ahajournals.orgahajournals.org These mice are commonly used models for atherosclerosis due to their significantly elevated plasma cholesterol levels compared to controls. nih.govnih.gov Antisense apoB inhibition has been shown to be anti-atherogenic in mouse models, leading to reduced aortic plaque volume or formation. fda.gov

Watanabe heritable hyperlipidemic (WHHL) rabbits, which have a defect in the LDL receptor and severe hypercholesterolemia, serve as a natural animal model for homozygous familial hypercholesterolemia (HoFH). ahajournals.orgnih.gov Treatment with antisense apoB inhibitors in rabbits has resulted in significant reductions in serum triglycerides in addition to reductions in hepatic apoB-100 mRNA and protein, as well as serum levels of apoB, LDL-C, and total cholesterol. ahajournals.org

Studies in Non-Rodent Models (e.g., Hamsters, Monkeys)

The effects of species-specific antisense apoB inhibitors have also been studied in non-rodent models, including hamsters and monkeys. fda.govahajournals.orge-dmj.orgharvard.eduahajournals.org In these species, the inhibitors reduced hepatic apoB-100 mRNA and protein, along with serum levels of apoB, LDL-C, and total cholesterol, in a dose- and time-dependent manner. ahajournals.orge-dmj.orgahajournals.org Significant reductions in serum triglycerides were also observed in hamsters. ahajournals.orgahajournals.org

Assessment of Atherosclerosis Abrogation in Preclinical Models

Studies in mouse models of atherosclerosis, such as LDLr-KO mice and apoE-KO mice, have demonstrated that antisense apoB inhibition is anti-atherogenic, leading to a reduction in aortic plaque burden. fda.govnih.gov This anti-atherogenic effect correlates with the antisense oligonucleotide-mediated decreases in apoB-100 expression. fda.gov Additional studies in mouse models have also shown reductions in Lp(a) and atherosclerosis with this compound administration. nih.govresearchgate.net

Analysis of Compensatory Hepatic Lipid Metabolism Changes

Compensatory changes in hepatic lipid metabolism have been observed in animal models, including mice and monkeys, following antisense reduction of apoB. ahajournals.org These changes were noted in studies, including those based on dietary challenges. ahajournals.org While the inhibition of VLDL triglyceride secretion might be expected to result in some triglyceride accumulation in hepatocytes, studies in humans have shown that this compound lowered all apoB lipoproteins without necessarily reducing the production rate of VLDL apoB or triglyceride. This suggests that targeting apoB synthesis may lower apoB lipoprotein levels without obligately causing steatosis by reducing VLDL secretion. However, some preclinical findings have indicated that while intestinal apoB-100 mRNA is reduced, no reduction in apoB-48 protein or effect on intestinal fat absorption is observed with apoB ASO treatment. fda.gov This is likely due to low distribution of antisense drugs to the gastrointestinal tract and rapid turnover of the intestinal brush border. fda.gov

Here is a summary of findings from preclinical animal model studies:

| Animal Model | Key Findings | Source |

| LDL Receptor-Deficient Mice | Substantial reduction in plasma cholesterol; Anti-atherogenic (reduced aortic plaque volume/formation); Reduced Lp(a) and atherosclerosis. | fda.govahajournals.orgnih.govahajournals.orgnih.govresearchgate.net |

| Watanabe Heritable Hyperlipidemic Rabbits | Significant reductions in hepatic apoB-100 mRNA/protein, serum apoB, LDL-C, total cholesterol, and triglycerides. | ahajournals.orgahajournals.org |

| Hamsters | Dose- and time-dependent reduction in hepatic apoB-100 mRNA/protein, serum apoB, LDL-C, total cholesterol, and triglycerides. | ahajournals.orge-dmj.orgahajournals.org |

| Monkeys | Dose- and time-dependent reduction in hepatic apoB-100 mRNA/protein, serum apoB, LDL-C, and total cholesterol. Compensatory changes in liver lipid metabolism. | fda.govahajournals.orge-dmj.orgahajournals.org |

These preclinical investigations provided critical insights into the mechanism of action and potential therapeutic effects of this compound, supporting its further development.

Evaluation of Intestinal Lipid Absorption and Chylomicron Production

Preclinical studies investigating the effects of antisense ApoB inhibitors, including this compound, have provided insights into their impact on intestinal lipid metabolism. Observations in preclinical models indicated a minimal effect on chylomicron production and dietary fat absorption ahajournals.org. These studies noted the absence of steatosis in the intestine, suggesting that the primary impact of this compound is not on the intestinal synthesis and secretion of lipoproteins containing apolipoprotein B48 (ApoB48), the form of ApoB found in chylomicrons ahajournals.orgresearchgate.netnih.gov. In contrast, inhibition of microsomal triglyceride transfer protein (MTP), which is involved in the lipidation of both ApoB-100 and ApoB48, has been associated with gastrointestinal side effects potentially related to inhibited intestinal chylomicron production and fat malabsorption researchgate.netoup.com. The limited effect of this compound on intestinal lipid absorption and chylomicron production in preclinical settings aligns with its targeted inhibition of hepatic ApoB-100 synthesis researchgate.net.

Pharmacodynamic Relationships in Preclinical Settings

Preclinical studies have consistently demonstrated a dose-, concentration-, and time-dependent reduction of hepatic ApoB-100 mRNA and protein levels following administration of this compound or species-specific antisense ApoB inhibitors in various animal models ahajournals.orgoup.comnih.govspringermedizin.de. This reduction in hepatic ApoB-100 synthesis is the basis for the observed pharmacodynamic effects on circulating lipoproteins.

Across different species, including mice, hamsters, rabbits, and monkeys, preclinical administration of antisense ApoB inhibitors resulted in decreased serum levels of ApoB, LDL-C, and total cholesterol ahajournals.orgoup.comnih.gov. Significant reductions in serum triglycerides were also noted in certain species, such as rabbits and hamsters ahajournals.orgoup.com. Studies in a human ApoB transgenic mouse model have characterized the relationship between hepatic human ApoB mRNA expression and this compound concentrations in both liver and plasma, providing estimated EC50 values springermedizin.de.

Preclinical investigations in hypercholesterolemic LDL receptor-deficient mice further illustrated the pharmacodynamic effects of this compound, showing dose-dependent reductions in hepatic ApoB mRNA and plasma LDL-C ahajournals.orgoup.comahajournals.org. These reductions in lipoprotein levels were correlated with a decrease in the development of atherosclerosis in these models ahajournals.orgoup.com. Compensatory changes in liver lipid metabolism have also been observed in mouse and monkey animal models following antisense reduction of ApoB ahajournals.orgahajournals.org.

The pharmacodynamic response to this compound in preclinical models has been shown to correlate directly with dose and concentration ahajournals.orgoup.com. These preclinical findings provided a strong basis for predicting the pharmacodynamic effects observed in clinical studies.

Cellular Uptake and Intracellular Trafficking Mechanisms

Modes of Cellular Internalization

The cellular internalization of ASOs, including those with PS and 2'-MOE modifications like Mipomersen, occurs through various endocytic mechanisms mdpi.comrsc.orgresearchgate.netnih.gov. The specific pathway utilized can be influenced by the chemical structure of the ASO and the cell type rsc.org.

Clathrin-Dependent Endocytosis

Clathrin-mediated endocytosis is a well-characterized pathway frequently implicated in the internalization of ASOs mdpi.compreprints.orgnih.govcureffi.orgresearchgate.netnih.govsmartscitech.comoup.comunl.edu. This process involves the formation of clathrin-coated vesicles that bud from the plasma membrane, internalizing bound cargo. Research indicates that Stabilin receptors, particularly abundant in liver sinusoidal endothelial cells, are responsible for a significant portion of the clathrin-mediated endocytosis of PS ASOs in liver cells oup.comnih.govsmartscitech.comunl.edunih.gov. Furthermore, studies have shown that PS-ASOs can traffic together with Epidermal Growth Factor Receptor (EGFR) into clathrin-coated pit structures, suggesting the involvement of clathrin-dependent mechanisms in EGFR-mediated uptake nih.govresearchgate.net.

Clathrin-Independent Endocytosis (e.g., AP2M1-Dependent Pathways)

In addition to clathrin-dependent mechanisms, ASOs also utilize clathrin-independent endocytic pathways for cellular entry mdpi.compreprints.orgbiomolther.orgcureffi.orgresearchgate.net. Studies employing inhibitors of clathrin have suggested the involvement of these alternative routes preprints.org. An Adaptor-Related Protein Complex 2 Mu 1 Subunit (AP2M1)-dependent mechanism, which operates independently of clathrin, has been identified as important for the functional uptake of 2'-MOE ASOs in mouse hepatic cells oup.comnih.govcureffi.orgacs.org. AP2M1 is an adaptor protein known to play a role in endocytosis nih.govoup.com. Productive uptake of ASOs may specifically involve clathrin- and caveolin-independent endocytosis pathways biomolther.orgacs.org.

Macropinocytosis

Macropinocytosis, a form of endocytosis involving the formation of large vesicles from the plasma membrane, has also been reported to contribute to the cellular uptake of ASOs mdpi.compreprints.orgrsc.orgresearchgate.netbiorxiv.org. This process is typically triggered by growth factors or other stimuli and leads to the non-selective internalization of extracellular fluid and its contents.

Role of Membrane Receptors in ASO Uptake

The cellular internalization of ASOs is significantly influenced by their binding to membrane-associated or extracellular proteins oup.comnih.gov. Efficient uptake is often facilitated by interactions with specific protein receptors on the cell surface smartscitech.com. Due to their phosphorothioate (B77711) backbone modifications, PS-oligonucleotides like this compound exhibit strong binding to various proteins, including those on the cell surface, which can promote their uptake through adsorptive endocytosis nih.govacs.org.

Stabilin Receptors

The Stabilin class of scavenger receptors, comprising Stabilin-1 and Stabilin-2, has been identified as specific receptors mediating the cellular internalization of phosphorothioate-modified ASOs, particularly in the liver, a primary site of this compound's action nih.govbiomolther.orgnih.govnih.govsmartscitech.comunl.edunih.govacs.orgnih.gov. These receptors demonstrate high-affinity binding to PS ASOs oup.comunl.edunih.gov. Stabilin-mediated internalization in liver sinusoidal endothelial cells (LSECs) is an efficient process nih.gov. The binding of PS ASOs to Stabilin receptors is primarily driven by salt-bridge interactions, highlighting the crucial role of the PS backbone in this interaction unl.edunih.govacs.org. Stabilin receptors are largely responsible for the bulk, clathrin-mediated endocytosis of PS ASOs oup.comnih.govsmartscitech.comunl.edunih.gov. Studies have indicated that increased internalization rates mediated by Stabilin receptors correlate with enhanced target mRNA knockdown activity smartscitech.comunl.edunih.gov.

Endosomal Trafficking and Escape

Following internalization via endocytosis, this compound enters the endosomal network mdpi.comsemanticscholar.org. This network is a series of membrane-bound vesicles that process internalized material.

Progression through Early and Late Endosomes

Upon entering the cell, this compound is initially found within early endosomes mdpi.comnih.gov. These early endosomes then mature into late endosomes mdpi.comnih.gov. The endosomal compartments undergo a decrease in pH as they mature, transitioning from a pH range of 6-7 in early endosomes to 5.5-6 in late endosomes, and finally to 4.5-5 in lysosomes mdpi.com. This progression through the endosomal pathway is a critical step in the intracellular journey of oligonucleotides mdpi.comnih.gov. Annexin A2 has been implicated in facilitating the endocytic trafficking of 2'-MOE-modified ASOs, including their movement from early to late endosomes cureffi.orgsemanticscholar.org.

Mechanisms of Endosomal Release into the Cytosol

For this compound to exert its therapeutic effect, it must escape from the endosomal compartment and reach the cytosol, where its target mRNA is located mdpi.comnih.govcureffi.orgnih.gov. Endosomal escape is considered a major barrier to the efficacy of oligonucleotide therapeutics, with only a small fraction of internalized ASOs successfully reaching the cytosol mdpi.comnih.govcureffi.orgnih.gov. While the exact mechanisms of endosomal escape for ASOs are not fully understood, research suggests several possibilities cureffi.orgnih.gov. Oligonucleotides may escape from endocytic compartments at sites of membrane fission and fusion, where the lipid bilayer is deformed, creating transient regions of increased permeability nih.govoup.com. Pre-lysosomal compartments, characterized by high rates of vesicle budding and fusion, have been identified as potential sites for oligonucleotide escape nih.gov. Factors such as lysobisphosphatidic acid (LBPA), a phospholipid, have been shown to be important for the release of 2'-MOE ASOs from the late endosome cureffi.orgsemanticscholar.org. Strategies to promote endosomal escape are an active area of research and include approaches like using pH-sensitive peptides or polymers, small molecule enhancers, and incorporating specific chemical modifications or delivery systems mdpi.comnih.govmdpi.com.

Delineation of Productive versus Non-Productive Cellular Uptake

Cellular uptake of ASOs can be categorized into productive and non-productive pathways cureffi.orgnih.govsemanticscholar.org. Productive uptake refers to the internalization events that ultimately lead to the ASO reaching the cytosol and/or nucleus and engaging with its target, resulting in pharmacodynamic activity cureffi.orgnih.govsemanticscholar.org. Non-productive uptake, conversely, involves internalization where the ASO accumulates in intracellular compartments, primarily lysosomes, without achieving pharmacological activity cureffi.orgnih.govsemanticscholar.org. The majority of ASO uptake is considered non-productive, with the internalized molecules often becoming trapped in endosomes and subsequently trafficked to lysosomes for degradation nih.govcureffi.orgnih.govsemanticscholar.org. The material trapped in endosomes is inactive because it cannot interact with its target in the cytosol or nucleus semanticscholar.org. The difference between total cellular uptake and the amount of ASO that successfully reaches the cytosol or nucleus represents the non-productive uptake nih.govsemanticscholar.org. Understanding the factors that govern the proportion of ASO entering these two pathways is an area with existing knowledge gaps wuxiapptec.com.

Factors Influencing Tissue Distribution and Cellular Internalization Efficiency

The tissue distribution and cellular internalization efficiency of this compound are influenced by several factors. Following subcutaneous administration, this compound is rapidly distributed into tissues nih.govfda.gov. It is extensively bound to plasma proteins, with over 85% bound in systemic circulation, primarily to serum albumin nih.govfda.govnih.govtandfonline.comrxlist.com. This high protein binding influences its distribution and can protect the drug from renal filtration prisysbiotech.comwuxiapptec.comtandfonline.com. The distribution half-life, representing the transfer from blood into tissue, is approximately 2-5 hours nih.govfda.govnih.govrxlist.com.

This compound is predominantly distributed to the liver, which is the primary site of apoB-100 synthesis and the intended target tissue nih.govresearchgate.netnih.gov. Studies have shown that liver and kidney accumulate the highest concentrations of the drug ahajournals.orgnih.gov. The phosphorothioate modifications in this compound enhance its binding to plasma proteins, which facilitates its distribution to peripheral tissues ahajournals.orgnih.gov. Scavenger receptors, such as stabilin-1 and stabilin-2, are important mediators of the cellular uptake and internalization of phosphorothioate-modified ASOs, particularly in the liver nih.govprisysbiotech.combiomolther.org. These receptors contribute to the endocytosis of this compound into cells nih.govprisysbiotech.combiomolther.org. Tissue blood perfusion, the concentration of free drug, the extent of tissue binding, local pH environment, and the permeability of cell membranes also play roles in drug distribution prisysbiotech.comtandfonline.com.

The chemical modifications present in this compound, such as the phosphorothioate backbone and 2'-O-methoxyethyl sugar modifications, contribute significantly to its stability against nuclease degradation, improve cellular uptake, and enhance tissue half-life, thereby prolonging its effects patsnap.commdpi.com. The phosphorothioate linkages improve nuclease resistance and enhance binding to plasma and cell surface proteins, facilitating tissue distribution and absorption ahajournals.orgnih.govpatsnap.commdpi.combiomolther.org.

Metabolic Pathways and Biodistribution at the Molecular Level

Tissue Distribution and Accumulation Patterns

Following administration, mipomersen is distributed into various tissues. Studies in multiple species, including mice, rats, monkeys, and humans, have shown a consistent pattern of tissue distribution. nih.govresearchgate.net

Preferential Hepatic Tropism

A key feature of this compound's biodistribution is its preferential accumulation in the liver. nih.govnih.govahajournals.orgwikipedia.orgwikipedia.orgresearchgate.net This hepatic tropism is particularly relevant given that its therapeutic target, apolipoprotein B-100 (apoB-100) mRNA, is primarily synthesized in the liver. nih.govresearchgate.netfda.govresearchgate.net Preclinical studies have indicated that the highest drug concentrations are found in the liver and kidney. ahajournals.orgahajournals.org Other tissues where this compound accumulates include bone marrow, adipose tissue (specifically the cell body), and lymph nodes. nih.govresearchgate.net The accumulation in the liver allows this compound to effectively bind to its target mRNA and inhibit apoB-100 synthesis at the primary site of its production. researchgate.netfda.gov Studies in human apoB transgenic mice have shown a high liver-to-plasma trough concentration ratio, approximately 6000:1, indicating significant hepatic accumulation compared to plasma levels. nih.gov Steady-state tissue concentrations are typically achieved after approximately 6 months of once-weekly dosing. researchgate.netnih.gov

Enzymatic Degradation of Oligonucleotides

Unlike many traditional drugs that are metabolized by cytochrome P450 enzymes in the liver, this compound undergoes enzymatic degradation primarily within tissues. nih.govnih.govfda.govwvu.edu This process involves nucleases that break down the oligonucleotide structure. ahajournals.orgahajournals.org

Role of Endonucleases

The initial metabolic breakdown of this compound is mediated by endonucleases in tissues. nih.govnih.govfda.govwvu.edudrugbank.com Endonucleases are enzymes that cleave phosphodiester bonds within a polynucleotide chain. In the case of this compound, endonucleases digest the oligonucleotide to form shorter strands of deoxynucleotides. nih.gov This cleavage, particularly within the gap region of the gapmer ASO structure, results in the production of shorter oligonucleotides that generally lose pharmacological activity and have reduced protein binding affinity. nih.govresearchgate.netspringermedizin.detandfonline.com

Role of Exonucleases

Following the initial action of endonucleases, tissue exonucleases further metabolize the resulting shorter oligonucleotide fragments. nih.govnih.govfda.govwvu.edudrugbank.com Exonucleases are enzymes that cleave nucleotides one at a time from the end of a polynucleotide chain. This sequential degradation by exonucleases further breaks down the oligonucleotide metabolites. nih.govnih.govfda.govdrugbank.com The metabolites produced by this nuclease-mediated degradation are then primarily excreted in the urine. nih.govahajournals.orgahajournals.orgwvu.edu

Plasma Protein Binding Dynamics

In the systemic circulation, this compound exhibits extensive binding to plasma proteins. nih.govresearchgate.netnih.govspringermedizin.derxlist.com This binding is a significant factor influencing its distribution and half-life in plasma.

Interaction with Serum Albumin and Other Proteins

This compound primarily interacts with serum albumin, although it also binds to various other serum proteins. nih.govnih.govfda.govspringermedizin.de The binding to plasma proteins is high, reported as greater than 85% or 90% in systemic circulation. nih.govresearchgate.netnih.govfda.govdrugbank.comspringermedizin.derxlist.com This extensive protein binding, particularly to albumin, is of relatively low affinity, with a reported Kd for binding to serum albumin of approximately 150 µM. nih.govresearchgate.netnih.govspringermedizin.de This binding helps prevent rapid renal filtration but does not completely hinder uptake into tissues. researchgate.netspringermedizin.detandfonline.com Plasma protein binding appears to saturate at doses exceeding 20 to 30 mg/kg in mice. nih.govnih.gov Other proteins this compound has been shown to bind include α1-acid glycoprotein (B1211001) and α2-macroglobulin. fda.gov

| Aspect | Detail | Source(s) |

| Tissue Distribution | Primarily liver and kidney; also bone marrow, adipose tissue (cell body), lymph nodes. | nih.govresearchgate.netahajournals.orgahajournals.org |

| Hepatic Accumulation | Preferential tropism to the liver, primary site of action. High liver:plasma ratio observed. | nih.govnih.govahajournals.orgwikipedia.orgwikipedia.orgresearchgate.net |

| Metabolism | Enzymatic degradation in tissues by nucleases, not CYP450 enzymes. | nih.govnih.govfda.govwvu.edu |

| Endonuclease Role | Initial cleavage of the oligonucleotide chain, forming shorter deoxynucleotides. | nih.govnih.govfda.govwvu.edudrugbank.com |

| Exonuclease Role | Further degradation of shorter oligonucleotide fragments from the ends. | nih.govnih.govfda.govwvu.edudrugbank.com |

| Plasma Protein Binding | High (>85% or >90%) in systemic circulation. | nih.govresearchgate.netnih.govfda.govdrugbank.comspringermedizin.derxlist.com |

| Primary Binding Protein | Serum Albumin, also binds to other proteins like α1-acid glycoprotein and α2-macroglobulin. | nih.govresearchgate.netnih.govfda.govspringermedizin.de |

| Albumin Binding Affinity | Relatively low affinity, Kd approximately 150 µM. | nih.govresearchgate.netnih.govspringermedizin.de |

Saturation Kinetics of Plasma Protein Binding

This compound is extensively bound to plasma proteins, with binding exceeding 90% across all species studied, including humans. nih.govwikipedia.orgresearchgate.netdrugbank.comspringermedizin.de Albumin appears to be the primary binding protein in most species. nih.govresearchgate.netspringermedizin.de The binding affinity to albumin is relatively low, with a reported Kd of approximately 150 µM. nih.govnih.govresearchgate.netspringermedizin.de This low-affinity binding is thought to prevent excessive loss of the drug through renal filtration while still allowing for tissue uptake. nih.govresearchgate.netspringermedizin.de

Plasma protein binding of this compound is not saturated at clinically relevant doses. nih.govresearchgate.netspringermedizin.de This is attributed to the large capacity of plasma proteins for binding the compound. nih.govresearchgate.netspringermedizin.de Dose-saturation studies conducted in mice indicated that plasma protein binding became saturated at doses exceeding 20 to 30 mg/kg. nih.gov

Elimination Pathways of Metabolites

This compound undergoes metabolism within tissues by intracellular nucleases. ahajournals.orgnih.govfda.govnih.govdrugbank.comwvu.edu This metabolic process initially involves endonucleases, which cleave the molecule, followed by further degradation into shorter oligonucleotides by exonucleases. nih.govdrugbank.comwvu.edu These resulting metabolites are significantly shorter than the parent compound, typically ranging from 5 to 15 nucleotides in length, and are referred to as "chain shortened" metabolites. fda.govresearchgate.net These metabolites are reported to have substantially reduced protein binding compared to the parent drug due to fewer phosphorothioate (B77711) linkages. nih.gov

This compound is not metabolized by traditional drug-metabolizing enzymes, such as the cytochrome P450 system. fda.govnih.govdrugbank.comwvu.eduresearchgate.net

Advanced Research Avenues and Future Directions for Oligonucleotide Therapeutics

Evolution of Antisense Technology Beyond Mipomersen

The evolution of antisense technology beyond this compound has been driven by the need for improved potency, enhanced tissue targeting, reduced off-target effects, and simplified administration.

Exploration of Third-Generation ASO Chemistries

Third-generation ASO chemistries aim to further enhance the properties of oligonucleotides, including increased binding affinity for target RNA, improved nuclease resistance, and altered pharmacological profiles. Unlike earlier generations that primarily utilized phosphorothioate (B77711) backbones and 2'-sugar modifications like 2'-MOE (present in this compound), third-generation modifications often involve more constrained or structurally rigid sugar mimetics. mdpi.commdpi.com

Key third-generation chemistries include:

Locked Nucleic Acids (LNAs): LNAs feature a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, locking the furanose ring in a rigid conformation. nih.govnih.govwikipedia.org This structural constraint significantly increases the binding affinity (Tm) for complementary RNA, often by several degrees Celsius per modification compared to native DNA. biomolther.orgsigmaaldrich.com LNA modifications can be incorporated into gapmer ASOs to enhance potency while retaining RNase H activity in the DNA gap. mdpi.comnih.gov

Bridged Nucleic Acids (BNAs): LNA is a type of BNA, characterized by a bridge between the 2' and 4' positions of the sugar. tandfonline.comresearchgate.netnih.gov Other BNA variants, such as 2'-O,4'-C-ethylene-bridged nucleic acid (ENA), also confer high affinity and nuclease resistance. researchgate.netnih.gov

Constrained Ethyl Nucleic Acids (cETs): cET modifications are structurally related to LNAs and have also demonstrated increased binding affinity and improved nuclease resistance. nih.govbiomolther.orgcureffi.org Some studies suggest that certain cET modifications may offer improved tolerability profiles compared to LNAs. nih.govbiomolther.org

These third-generation modifications, often used in combination with phosphorothioate backbones in gapmer designs, represent significant advancements in ASO design, leading to more potent and stable molecules. mdpi.comnih.gov

Interactive Table 1: Comparison of ASO Chemistry Generations (Illustrative Properties)

| Feature | First Generation (e.g., Phosphorothioate DNA) | Second Generation (e.g., this compound - PS + 2'-MOE Gapmer) | Third Generation (e.g., PS + LNA/BNA/cET Gapmer) |

| Nuclease Resistance | Improved | Further Improved | Significantly Improved |

| Binding Affinity | Reduced compared to native DNA mdpi.com | Increased jacc.orgmedscape.com | Significantly Increased biomolther.orgsigmaaldrich.com |

| RNase H Activation | Yes mdpi.comresearchgate.net | Yes (via DNA gap) jacc.orgmedscape.comnih.gov | Yes (via DNA gap) mdpi.comnih.gov |

Note: This table provides a general comparison based on common characteristics; specific properties can vary depending on the exact sequence and modification pattern.

Development of Novel Delivery Enhancement Strategies (e.g., Conjugations, Nanoparticle Systems)

While this compound is administered via subcutaneous injection, achieving efficient and targeted delivery of ASOs to specific tissues and cells remains a critical challenge. tandfonline.comnumberanalytics.com Significant research efforts are focused on developing novel delivery enhancement strategies to improve cellular uptake, reduce off-target distribution, and lower the required dose. tandfonline.comnumberanalytics.comimmuneed.com

Two prominent strategies are:

Conjugations: Covalent attachment of targeting ligands to ASOs can direct them to specific cell types expressing cognate receptors. A highly successful example for liver targeting is conjugation with N-acetylgalactosamine (GalNAc). tandfonline.comcreative-biogene.comcreative-biolabs.combachem.comacs.org Hepatocytes express the asialoglycoprotein receptor (ASGPR) at high levels, which efficiently internalizes GalNAc conjugates. creative-biolabs.com GalNAc conjugation has been shown to significantly enhance ASO potency in the liver, leading to increased cellular uptake and reduced off-target exposure compared to unconjugated ASOs. creative-biolabs.combachem.comacs.org This approach has become a standard for liver-targeted oligonucleotide therapies, including newer ASOs and siRNAs. bachem.comacs.org

Nanoparticle Systems: Encapsulating ASOs within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, offers several advantages. tandfonline.comnumberanalytics.comcas.orgresearchgate.netacs.org Nanoparticles can protect ASOs from nuclease degradation in biological fluids, improve their pharmacokinetic profile, enhance cellular uptake through endocytosis, and facilitate delivery to specific tissues. tandfonline.comcas.orgresearchgate.netacs.org LNP technology, initially developed for siRNA delivery, is also being explored for ASO delivery, particularly for targeting the liver and potentially other tissues. tandfonline.comresearchgate.netacs.org

These advanced delivery strategies represent a significant evolution from the systemic administration of earlier ASOs like this compound, enabling more precise targeting and potentially improving therapeutic outcomes. tandfonline.comnumberanalytics.com

Broader Implications for RNA-Based Therapies

The progress in ASO technology, partly spurred by the experience with this compound, has broader implications for the entire field of RNA-based therapies, including a deeper understanding of different mechanisms and the expansion of druggable targets.

Expanding Therapeutic Targets beyond ApoB-100

The success of this compound in targeting ApoB-100 for lipid management demonstrated the potential of ASOs for treating metabolic disorders. researchgate.net This has paved the way for exploring a much wider range of therapeutic targets for ASOs and other RNA-based therapies across various disease areas. numberanalytics.commdpi.compatsnap.com

Beyond ApoB-100, ASOs are now being developed and investigated for targets involved in:

Other Lipid Disorders: Targeting other apolipoproteins like ApoC-III and Lp(a) to manage hypertriglyceridemia and elevated lipoprotein(a) levels. researchgate.nete-dmj.org

Neurological Diseases: Targeting genes involved in neurodegenerative and neuromuscular disorders, such as those responsible for Huntington's disease, amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and Duchenne muscular dystrophy (DMD). nih.govmdpi.compatsnap.comfrontiersin.org ASOs have shown promise in modulating splicing to restore functional protein production in some of these conditions. cas.orgmdpi.comoup.com

Cancer: Targeting oncogenes or other RNA molecules involved in tumor growth and progression. wikipedia.orgnumberanalytics.compatsnap.com

Infectious Diseases: Targeting viral RNAs or host factors essential for viral replication. cas.org

Rare Genetic Disorders: Addressing a multitude of rare diseases caused by specific gene mutations or dysregulated RNA processing. numberanalytics.comcas.orgmdpi.compatsnap.com

The ability of ASOs to target virtually any RNA sequence theoretically makes a vast number of disease-related genes "druggable," significantly expanding the landscape of potential therapeutic interventions beyond targets like ApoB-100. biomolther.org

Methodological Advancements in ASO Research and Development

The development of ASOs, from initial design to clinical translation, has benefited significantly from ongoing methodological advancements. researchgate.net These improvements are crucial for efficiently identifying potent and specific ASO sequences, optimizing their chemical modifications, and evaluating their efficacy and safety.

Key methodological advancements include:

Improved ASO Design Algorithms: Computational tools and algorithms are becoming increasingly sophisticated, allowing for the in silico design of ASO sequences with predicted high binding affinity to the target RNA and reduced potential for off-target interactions. creative-biogene.com

High-Throughput Screening: Advanced high-throughput screening methods enable the rapid evaluation of large libraries of ASO sequences and chemistries in cell-based assays to identify candidates with desired activity (e.g., target mRNA knockdown or splicing modulation). creative-biogene.com

Enhanced Chemical Synthesis: Techniques for oligonucleotide synthesis have become more efficient and scalable, facilitating the production of chemically modified ASOs with high purity for research and clinical use. creative-biogene.com

Advanced Analytical Techniques: Improved analytical methods (e.g., mass spectrometry, capillary electrophoresis) are essential for characterizing the structure, purity, and stability of synthetic oligonucleotides. creative-biogene.com

Refined In Vitro and In Vivo Models: The availability of more relevant in vitro cell culture systems and in vivo animal models allows for better evaluation of ASO uptake, distribution, mechanism of action, and pharmacological effects before human trials. creative-biogene.com

These methodological advancements, coupled with the knowledge gained from the development of ASOs like this compound, accelerate the discovery and development of next-generation oligonucleotide therapeutics. researchgate.net

Compound Names and PubChem CIDs

Q & A

Q. What is the molecular mechanism of Mipomersen, and how do experimental models validate its target engagement?

this compound is a second-generation antisense oligonucleotide (ASO) designed as a gapmer, with a central DNA region flanked by 2'-O-methoxyethyl-modified RNA nucleotides. It binds to apolipoprotein B (ApoB) mRNA, inducing RNase H-mediated degradation to reduce ApoB protein synthesis and LDL cholesterol levels .

- Methodological validation: Preclinical studies in animal models (e.g., mice, non-human primates) measure hepatic ApoB mRNA knockdown via RT-qPCR and confirm LDL reduction using serum lipid profiling. In vitro assays (e.g., transfected hepatocytes) assess target specificity and off-target effects .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetics and tissue distribution in preclinical studies?

- Dosing regimens: Subcutaneous administration at 50–300 mg/kg/week in rodents, with plasma and tissue sampling at timed intervals.

- Analytical methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies ASO concentrations in liver, kidney, and plasma. Tissue homogenization and proteinase K digestion are critical for extraction .

- Key parameters: Terminal half-life (7–14 days in primates), volume of distribution (≥300 mL/kg), and hepatic accumulation (>80% of total tissue exposure) .

Q. How are clinical endpoints defined in Phase III trials evaluating this compound’s efficacy?

Primary endpoints include percent reduction in LDL cholesterol and ApoB levels from baseline. Secondary endpoints assess safety (e.g., liver enzyme elevation, injection-site reactions).

- Statistical design: Randomized, double-blind, placebo-controlled trials with intention-to-treat (ITT) analysis. ANCOVA models adjust for baseline lipid levels and concomitant lipid-lowering therapies .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical efficacy and clinical safety profiles of this compound?

Preclinical models often show robust LDL reduction without significant hepatotoxicity, whereas clinical trials report elevated liver transaminases (≥3× ULN in 10% of patients).

- Methodological approaches:

- Conduct in vitro studies using human hepatocytes to model idiosyncratic toxicity.

- Perform post-hoc subgroup analyses to identify genetic or metabolic risk factors (e.g., polymorphisms in drug-metabolizing enzymes) .

- Compare histopathology data from animal models to human liver biopsies in long-term safety studies .

Q. What experimental strategies mitigate off-target effects of this compound in gene silencing?

- Bioinformatics screening: Use tools like BLAST to identify unintended mRNA targets with complementary sequences.

- In vitro validation: Transfect cells with candidate off-target mRNAs and measure knockdown efficiency via RNA-Seq.

- In vivo confirmation: Utilize knockout models to isolate phenotypic effects attributable to off-target silencing .

Q. What statistical methods address missing data in longitudinal studies of this compound’s efficacy?

- Apply mixed-effects models (e.g., linear mixed models) to handle missing data under the missing-at-random (MAR) assumption.

- Sensitivity analyses (e.g., multiple imputation, pattern-mixture models) assess robustness of results to missing data mechanisms.

- Pre-specify handling of dropouts due to adverse events (e.g., last observation carried forward) in trial protocols .

Q. How do researchers design pharmacodynamic studies to evaluate this compound’s combination therapies?

- Study design: Factorial designs test additive/synergistic effects with statins or PCSK9 inhibitors.

- Endpoint selection: Composite endpoints (e.g., percent change in LDL + inflammatory biomarkers like CRP) capture multidimensional effects.

- Drug interaction analysis: Population pharmacokinetic (PK/PD) models assess whether this compound alters the metabolism of co-administered drugs (e.g., warfarin, simvastatin) .

Data Presentation and Reproducibility

Q. What minimal reporting standards are recommended for in vivo ASO studies?

- Include:

- Oligonucleotide sequence, chemical modifications, and purity (>90% by HPLC).

- Dosing regimen, route, and formulation (e.g., saline vs. lipid nanoparticles).

- Raw data for individual animals (e.g., lipid levels, organ weights).

- Reference the ARRIVE guidelines for animal research and MIAME standards for omics data .

Q. How can conflicting results in this compound’s long-term safety data be systematically reviewed?

- Conduct a meta-analysis of pooled clinical trial data using random-effects models to quantify heterogeneity.

- Stratify analyses by patient subgroups (e.g., familial hypercholesterolemia subtypes, age cohorts).

- Apply GRADE criteria to evaluate evidence quality and risk of bias .

Methodological Challenges

Q. What frameworks optimize the translation of this compound research from bench to bedside?

- Use the PICO framework to structure clinical questions:

- P opulation: Patients with homozygous familial hypercholesterolemia (HoFH).

- I ntervention: this compound 200 mg/week subcutaneous.

- C omparator: Placebo + maximal lipid-lowering therapy.

- O utcome: LDL reduction ≥25% at 26 weeks.

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.